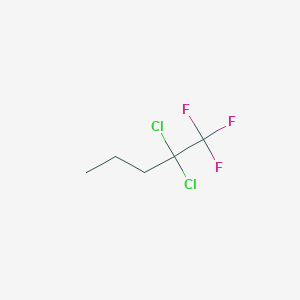
2,2-Dichloro-1,1,1-trifluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,1,1-trifluoropentane is an organic compound with the molecular formula C5H7Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of pentane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1,1-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include various substituted pentanes depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include alkanes or partially reduced intermediates.
Scientific Research Applications
2,2-Dichloro-1,1,1-trifluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1,1-trifluoropentane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, its halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A similar halogenated hydrocarbon with a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another related compound with a different arrangement of chlorine and fluorine atoms.
1,2-Dichloro-1,1,2-trifluoroethane: An isomer with chlorine atoms on adjacent carbon atoms.
Uniqueness
2,2-Dichloro-1,1,1-trifluoropentane is unique due to its specific arrangement of halogen atoms on a pentane backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
261503-35-9 |
|---|---|
Molecular Formula |
C5H7Cl2F3 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
2,2-dichloro-1,1,1-trifluoropentane |
InChI |
InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 |
InChI Key |
NIQUBVPERNFQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















